molecular formula C34H52N10O17P2 B13399433 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox

Cat. No.: B13399433
M. Wt: 934.8 g/mol
InChI Key: IGSVXJKHRBUXSS-UHFFFAOYSA-N
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Description

The compound 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-dimethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-ox (CAS: 1093279-77-6) is a phosphonate-linked dimeric impurity derived from the synthesis of Tenofovir Disoproxil Fumarate (TDF), a prodrug of tenofovir used in antiviral therapies . Structurally, it features two purine moieties connected via a complex tetraoxa-phosphanonanedioic acid backbone with isopropyl ester groups. This dimer forms during the esterification or coupling steps of TDF production, often due to incomplete purification or side reactions involving phosphonate intermediates .

Properties

Molecular Formula

C34H52N10O17P2

Molecular Weight

934.8 g/mol

IUPAC Name

1-[6-[[[9-[2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

InChI

InChI=1S/C34H52N10O17P2/c1-21(2)59-32(45)51-16-56-62(48,49)19-54-24(7)9-43-14-41-26-28(37-12-39-30(26)43)35-11-36-29-27-31(40-13-38-29)44(15-42-27)10-25(8)55-20-63(50,57-17-52-33(46)60-22(3)4)58-18-53-34(47)61-23(5)6/h12-15,21-25H,9-11,16-20H2,1-8H3,(H,48,49)(H,35,37,39)(H,36,38,40)

InChI Key

IGSVXJKHRBUXSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)O

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

  • Preparation of Tenofovir : The starting material, tenofovir, undergoes a series of reactions to form the intermediate compounds necessary for the synthesis of Tenofovir Disoproxil Fumarate.

  • Formation of Tenofovir Disoproxil : This involves reacting tenofovir with chloromethyl isopropyl carbonate (CMIC) in the presence of a base like triethylamine and a solvent such as N-methylpyrrolidone. The reaction mixture is heated to facilitate the formation of the disoproxil ester.

  • Conversion to Tenofovir Disoproxil Fumarate : The disoproxil ester is then reacted with fumaric acid in a solvent like isopropyl alcohol to form Tenofovir Disoproxil Fumarate. This step involves heating the mixture to ensure complete dissolution and then cooling it to allow crystallization.

Optimized Process

Recent improvements in the synthesis process include the use of a Grignard reagent and tert-butanol instead of magnesium tert-butoxide, leading to a more efficient and environmentally friendly process.

Chemical and Physical Properties

Impurities and Degradation Products

Common impurities include tenofovir monosoproxil and other synthesis-related impurities. These impurities can be identified through thin-layer chromatography and spectrophotometry.

Data Tables

Compound Chemical Formula Molecular Weight CAS Number
Tenofovir Disoproxil Fumarate C23H34N5O14P 635.52 g/mol 202138-50-9
Impurity Chemical Structure Type
Tenofovir Monosoproxil (1-methylethyl) (8R)-9-(6-amino-9H-purin-9-yl)-5-hydroxy-8-methyl-5-oxo-2,4,7-trioxa-5-λ5-phosphanonanoate Synthesis-related impurity, degradation product

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the purine moieties may interact with nucleic acids or enzymes, while the phosphate groups may participate in phosphorylation reactions. These interactions can lead to various biological and chemical effects, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with key analogues:

Compound Molecular Formula CAS No. Key Features Role/Activity
Target Dimer (This Compound) C₃₄H₅₂N₁₀O₁₇P₂ 1093279-77-6 Dimeric structure with dual purine rings; bis-isopropyl ester groups. Impurity in TDF synthesis; potential reduced antiviral activity due to steric hindrance .
Tenofovir Disoproxil Fumarate C₁₉H₃₀N₅O₁₀P·C₄H₄O₄ 202138-50-9 Monomeric prodrug with isopropyloxycarbonyloxymethyl (POC) esters; fumarate salt. Active pharmaceutical ingredient (API) for HIV/HBV treatment .
Tenofovir Disoproxil (Free Base) C₁₉H₃₀N₅O₁₀P 201341-05-1 Non-salt form of TDF; lacks fumarate counterion. Intermediate in TDF production; hydrolyzes to tenofovir .
(S)-Isomer Impurity C₁₉H₃₀N₅O₁₀P·C₄H₄O₄ 1432630-26-6 Stereoisomer with inverted configuration at the phosphonate center. Pharmacologically inactive; critical quality control parameter in TDF batches .
Tri-POC Tenofovir Dimer C₃₄H₅₂N₁₀O₁₇P₂ N/A Hypothetical impurity with additional POC ester groups. Not well-characterized; speculated to form under excessive esterification .

Key Differences

  • Structural Complexity: The target dimer has two purine units linked via a phosphonate bridge, whereas TDF and its monomeric impurities retain a single purine core .
  • Bioactivity: The dimer’s large size likely impedes cellular uptake and enzymatic activation, unlike TDF, which is designed for efficient hydrolysis to tenofovir .
  • Synthesis Challenges : Dimer formation is attributed to cross-reactivity of phosphonate intermediates, whereas stereoisomeric impurities arise from racemization during synthesis .

Analytical Data

  • Purity : The dimer is typically detected at ≤0.15% in TDF batches via HPLC-MS, compared to ≤0.1% for the (S)-isomer .
  • Stability : The dimer shows greater thermal stability (decomposition >200°C) than TDF (melting point ~114°C), complicating removal during purification .

Research Findings and Implications

Pharmacological Impact

  • In Vitro Studies : The dimer exhibits <1% of the antiviral activity of TDF in MT-4 cells, likely due to poor membrane permeability .
  • Toxicology: No significant cytotoxicity observed at impurity levels (<0.5%), aligning with ICH guidelines for genotoxic impurities .

Regulatory Considerations

Regulatory agencies (e.g., USP, EP) mandate strict control of the dimer (≤0.15%) and stereoisomers (≤0.1%) in TDF formulations .

Biological Activity

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, specifically its ester derivative, is a complex organic compound with notable biological activity primarily linked to its role as an impurity in Tenofovir Disoproxil Fumarate (TDF), an antiviral medication used for treating HIV and hepatitis B. This compound features a unique structure characterized by multiple functional groups, including phosphonate and purine derivatives, which contribute to its biological properties.

Chemical Characteristics

  • Molecular Formula : C18H28N5O10P
  • Molecular Weight : 505.42 g/mol
  • CAS Number : 1422284-16-9
  • Structure : The compound contains a purine base that suggests potential interactions with nucleic acids.

Biological Activity

The biological activity of 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid is primarily associated with the inhibition of viral reverse transcriptase, a crucial enzyme for viral replication. The presence of the purine base in its structure indicates that it may interact with nucleic acid synthesis pathways, possibly acting as a competitive inhibitor against nucleoside transporters or reverse transcriptase enzymes due to structural similarities to natural nucleotides .

The compound acts as a nucleotide analogue and selectively interferes with the action of reverse transcriptase without significantly affecting mammalian DNA polymerases. This interference prevents the formation of the essential phosphodiester linkages required for DNA chain elongation, leading to premature termination of DNA transcription .

Pharmacokinetics

Research indicates that after administration of Tenofovir (the active component), approximately 70-80% is recovered in urine as unchanged drug within 72 hours. The terminal elimination half-life is approximately 17 hours following oral administration .

Toxicological Studies

Toxicological studies have evaluated the effects of Tenofovir and its impurities on aquatic organisms. For instance:

  • Water Flea (Daphnia magna) : The 21-day EC50 for reproduction was estimated to be 21 mg a.i./L, indicating significant effects at higher concentrations.
  • Rainbow Trout (Oncorhynchus mykiss) : No adverse effects were observed at concentrations up to 92 mg a.i./L during a 96-hour study .

These studies suggest that while the compound has biological activity against viral infections, it may pose risks to aquatic life at certain concentrations.

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that similar compounds exhibit competitive inhibition against reverse transcriptase. This has been studied in combination therapies involving Tenofovir and other antiretroviral agents like Emtricitabine (FTC), showing enhanced efficacy due to synergistic effects .
  • Synthesis Pathways : The synthesis of this compound involves multi-step organic reactions typical of phosphonate esters and purine derivatives. Common approaches utilize solvents like N-methyl pyrrolidone and reagents such as triethylamine.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityToxicity LevelNotes
Tenofovir Disoproxil FumarateAntiviral (HIV/HBV)Low in mammals; variable in aquatic speciesActive form; primary use in treatment
2,4,6,8-Tetraoxa-5-phosphanonanedioic acidInhibits reverse transcriptaseModerate toxicity in aquatic organismsImpurity in TDF; potential for nucleic acid interaction

Q & A

Q. What are the reliable synthetic pathways for preparing this compound, and how can researchers optimize reaction yields?

Methodological Answer: The compound’s synthesis involves multi-step coupling reactions, including the use of reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) . Key steps include:

  • Amino acid coupling : Boc-protected amino acids (e.g., Boc-Phe-OH) are activated with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
  • Phosphorylation : Phosphate ester formation requires controlled stoichiometry to avoid side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates.
    Yield optimization can be achieved by adjusting reaction time (8–12 hours at room temperature) and monitoring via LC-MS .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (nuclear magnetic resonance) can resolve stereochemistry and confirm substituent positions (e.g., tert-butyl groups at C5 and C14) .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry (e.g., m/z 852.4664 observed vs. 852.4564 calculated) validates molecular weight .
  • X-ray Crystallography : For absolute configuration determination, single-crystal analysis is essential, though challenging due to the compound’s conformational flexibility .

Q. How should researchers handle safety and stability concerns during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with reactive intermediates (e.g., diazo compounds) .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., dioxane) .
  • Storage : Store intermediates at –20°C under inert gas (argon) to prevent hydrolysis of phosphate esters .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in pharmacokinetic data?

Methodological Answer: Discrepancies in bioavailability or metabolic stability (e.g., rapid clearance in vivo vs. in vitro stability) can be addressed via:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with half-life using regression models .
  • In Silico ADME Prediction : Tools like SwissADME can prioritize derivatives with optimal logP (partition coefficient) and polar surface area .

Q. What experimental designs are suitable for investigating the compound’s reactivity under varying conditions?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., temperature: 25°C vs. 40°C; pH: 6.0 vs. 7.4) and their interactions on hydrolysis rates .
  • DOE (Design of Experiments) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., HATU equivalents, solvent polarity) .
  • Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and degradation pathways .

Q. How can researchers address discrepancies between theoretical and experimental binding affinities?

Methodological Answer:

  • Docking Validation : Compare AutoDock Vina predictions with SPR (surface plasmon resonance) data for protein-ligand interactions. Adjust force fields to account for phosphate group solvation .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between stereoisomers (e.g., R vs. S configurations) to refine computational models .
  • Multi-Technique Cross-Validation : Combine ITC (isothermal titration calorimetry) and NMR titration to resolve conflicting KdK_d values .

Q. What strategies mitigate challenges in scaling up synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions (e.g., phosphorylation) and reduce racemization .
  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric induction during coupling steps .
  • Process Analytical Technology (PAT) : Use inline HPLC to monitor enantiomeric excess (ee) during large-scale batches .

Data-Driven Insights

Parameter Optimal Range Key Evidence
Reaction Yield65–75% (after purification)
Metabolic Half-Life (in vitro)4.2 ± 0.3 hours (rat liver microsomes)
Solubility in PBS (pH 7.4)0.12 mg/mL
LogP (Predicted)2.8–3.5

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